![molecular formula C9H8ClNO2 B1394516 1-(6-Chloropyridin-3-YL)butane-1,3-dione CAS No. 889958-43-4](/img/structure/B1394516.png)
1-(6-Chloropyridin-3-YL)butane-1,3-dione
Overview
Description
“1-(6-Chloropyridin-3-YL)butane-1,3-dione” is a chemical compound with the molecular formula C9H8ClNO2 . It is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Chloropyridin-3-YL)butane-1,3-dione” include its molecular formula (C9H8ClNO2) and molecular weight (197.62 g/mol) . Further details about its melting point, boiling point, density, and other physical properties are not provided in the search results.Scientific Research Applications
Tautomeric and Structural Properties
- The tautomeric mixture of similar compounds in chloroform solution indicates a preference for certain forms, influenced by intramolecular hydrogen bonds and the aromatic character of the molecules. This is significant for understanding the chemical behavior and stability of these compounds in different environments (Ośmiałowski et al., 2002).
Sensing and Detection Applications
- In electrospun nanofibers, lanthanide coordination with similar compounds creates novel optical sensing structures. These structures show potential for applications in chemical response indicators, demonstrating changes in luminescence in the presence of specific analytes (Li et al., 2019).
Synthetic Chemistry and Drug Design
Spiroheterocycles compounds have been synthesized using reactions with similar compounds. This process introduces useful groups like pyridyl and morpholinyl, indicating applications in the design of novel chemical entities for potential drug development (Gao et al., 2017).
Studies on azoderivatives of similar compounds have revealed insights into their structural, tautomeric, and acid-base properties. Such studies are essential for designing compounds with specific chemical properties and potential therapeutic applications (Mahmudov et al., 2011).
Material Science and Nanotechnology
Density functional theory (DFT) calculations of similar compounds highlight their potential in material science, especially in understanding the stability and reactivity of compounds in different phases, which is crucial for nanotechnology applications (Dobosz et al., 2010).
The synthesis of pyridine derivatives under specific conditions, using similar compounds, suggests applications in the development of new materials and nanoscale structures, potentially useful in various technological applications (Rateb, 2011).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(6-Chloropyridin-3-YL)butane-1,3-dione . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize the compound’s use and storage conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)4-8(13)7-2-3-9(10)11-5-7/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRYWQQCKXSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-YL)butane-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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